![molecular formula C17H18N2O2 B2754749 [1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-methanol CAS No. 440097-89-2](/img/structure/B2754749.png)
[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-methanol” is a chemical compound with the molecular formula C17H18N2O2 . It is a unique chemical that is used in various fields of research.
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms forms the unique structure of the compound. For a detailed structural analysis, it would be best to use software tools designed for molecular modeling and visualization.Scientific Research Applications
Catalysis
The compound [1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-methanol and similar derivatives are used in catalysis. For example, a study by Ghorbanloo and Alamooti (2017) discussed the synthesis of a molybdenum(VI) complex with a ligand similar to this compound, which was used as a catalyst for the oxidation of primary alcohols and hydrocarbons. This demonstrates the compound's potential in enhancing catalytic reactions (Ghorbanloo & Alamooti, 2017).
Synthesis of Pharmaceuticals and Chemicals
The compound is also involved in the synthesis of various pharmaceuticals and chemicals. Sarki et al. (2021) described the use of methanol, a related molecule, as both a C1 synthon and H2 source for selective N-methylation of amines. This highlights the potential role of similar compounds in the synthesis of key pharmaceutical agents (Sarki et al., 2021).
Fluorescent Properties
Jie (2005) explored the fluorescent properties of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives, synthesized in the presence of manganese(III). This suggests that derivatives of this compound could have applications in fluorescence studies and technologies (Jie, 2005).
Ligand Chemistry
Yang et al. (2014) studied ligands like (1H-benzimidazol-2-yl)-methanol and their role in forming various compounds with different structures and magnetic properties. This research indicates the compound's relevance in ligand chemistry and materials science (Yang et al., 2014).
Ionic Liquids
The compound is also relevant in the study of ionic liquids. For instance, Matkowska and Hofman (2013) investigated the volumetric properties of ionic liquids and their mixtures with alcohols like methanol. This research could have implications for the use of similar compounds in developing new ionic liquids (Matkowska & Hofman, 2013).
Photophysical and Electroluminescent Properties
Research by Roh et al. (2009) on Zn(II)-chelated complexes based on benzothiazole derivatives demonstrates the potential of this compound and related compounds in electroluminescent device applications (Roh et al., 2009).
Mechanism of Action
Target of Action
The primary targets of the compound (1-(2-(3-methylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the benzimidazole and phenoxy groups, which are common motifs in bioactive compounds
Mode of Action
Based on its structural features, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The benzimidazole moiety may act as a hydrogen bond acceptor or donor, while the phenoxy group may participate in hydrophobic interactions .
Biochemical Pathways
Given the ubiquity of benzimidazole and phenoxy groups in bioactive compounds, it is plausible that this compound could influence a variety of biochemical pathways
Pharmacokinetics
The presence of the hydroxyl group suggests that it may have good solubility in both polar and non-polar environments, potentially aiding in absorption and distribution . The compound may be metabolized through various enzymatic processes, including oxidation, reduction, and conjugation .
Result of Action
Given the compound’s structural features, it may exert a variety of effects depending on the specific targets and pathways it interacts with
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, pH could affect the compound’s ionization state and thus its interaction with targets . Temperature and ionic strength could also influence the compound’s stability and activity . Additionally, the presence of other molecules in the environment could impact the compound’s action through competitive or non-competitive interactions .
Properties
IUPAC Name |
[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-5-4-6-14(11-13)21-10-9-19-16-8-3-2-7-15(16)18-17(19)12-20/h2-8,11,20H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIYQCJXURLWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2754669.png)
![7-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2754671.png)




![methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2754680.png)
![N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide](/img/structure/B2754682.png)

![Benzoic acid,2-[1-(2-furanyl)ethylidene]hydrazide](/img/structure/B2754686.png)
![1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide](/img/structure/B2754687.png)
![Tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B2754689.png)
